molecular formula C20H30O2 B590640 5(S)-HETE lactone CAS No. 127708-42-3

5(S)-HETE lactone

Cat. No. B590640
M. Wt: 302.458
InChI Key: QZMAEYDIHWEEAF-JGKLHWIESA-N
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Description

5(S)-HETE lactone is a metabolite of Rosuvastatin . It belongs to the class of organic compounds known as phenylpyrimidines . The IUPAC name of 5(S)-HETE lactone is N-[4-(4-fluorophenyl)-5-[(E)-2-(4-hydroxy-2-oxo-2H-pyran-6-yl)ethenyl]-6-(propan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide .


Synthesis Analysis

Lactones are cyclic organic esters of hydroxycarboxylic acids, usually formed by the reaction of a halogen atom or hydroxyl group with a carboxylic acid group present in the same molecule . Many methods adopted for ester synthesis can be applied for Lactone synthesis. Methods include Shiina macro-lactonization, nucleophilic abstraction, and Yamaguchi esterification .


Molecular Structure Analysis

The molecular structure of 5(S)-HETE lactone includes a ring of two or more carbon atoms and one oxygen atom .


Chemical Reactions Analysis

The reactions of lactones are almost similar to the reactions of esters . When a lactone along with a base (Sodium hydroxide) is heated, it hydrolyses into its parent compound . Lithium aluminium hydride reduces lactones to diols .

Scientific Research Applications

  • Assay Development for 5-HETE : A study by Ogletree et al. (1982) developed a highly sensitive and selective assay for measuring 5-HETE in biological fluids, employing octadeuterated 5-HETE for stable isotope dilution measurements and quantitation via combined gas-liquid chromatography-mass spectrometry (GC–MS). This assay can be employed as an index of 5-lipoxygenation of arachidonic acid, which is significant for understanding the biological roles of 5-HETE (Ogletree et al., 1982).

  • Modulatory Actions on Arachidonic Acid Metabolism : Chang et al. (1985) investigated the effects of various hydroxyeicosatetraenoic acids (HETEs), including 5-HETE lactone, on the synthesis of leukotriene C4 (LTC4), thromboxane B2 (TXB2), and prostaglandin E2 (PGE2) by mouse resident peritoneal macrophages. Their findings indicate that monoHETEs exert modulatory actions on arachidonic acid metabolism, with different isomers of HETE differing quantitatively and qualitatively in their actions (Chang et al., 1985).

  • Synthesis of 5-HETE Lactone : Tao and Donaldson (1993) achieved the syntheses of racemic 5-HETE methyl ester and 5-HETE lactone from tricarbonyl [1-(methoxycarbonyl)pentadienyl]iron(1+) hexafluorophosphate. This synthesis demonstrates the feasibility of producing 5-HETE lactone in the laboratory, which is crucial for further experimental and potential therapeutic applications (Tao & Donaldson, 1993).

  • Activities of Human Serum Paraoxonase (PON1) and Rabbit Serum PON3 : A study by Teiber et al. (2003) found that human paraoxonase (PON1) can catalyze the reverse reaction (lactonization) of a broad range of hydroxy acids and also hydrolyze over 30 different lactones. This study indicates that PON1 can lactonize the hydroxy acid form of its lactone substrates, such as 5-HETE lactone, suggesting that oxidized eicosanoids and docosanoids may be important physiological substrates for PON1 (Teiber et al., 2003).

  • Regulation of Free Fatty Acid Release : Research by Chang et al. (1985) showed that 5-HETE and other hydroxyeicosatetraenoic acids (HETEs) can inhibit platelet phospholipase A2 (PLA2) activity, suggesting a novel pharmacological action of HETEs on PLA2 which may have potential implications in the regulation of arachidonic acid metabolism (Chang et al., 1985).

Future Directions

Recent developments in plant genomics have enabled a comprehensive analysis of the medicinal potential of plants based on their gene repertoire . Genes of biosynthesis pathways can be discovered through comparative genomics and through integration of transcriptomic data . This could potentially lead to new discoveries and applications for compounds like 5(S)-HETE lactone.

properties

IUPAC Name

(6S)-6-[(1E,3Z,6Z,9Z)-pentadeca-1,3,6,9-tetraenyl]oxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(21)22-19/h6-7,9-10,12-14,16,19H,2-5,8,11,15,17-18H2,1H3/b7-6-,10-9-,13-12-,16-14+/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMAEYDIHWEEAF-JGKLHWIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CC=CC1CCCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C=C\[C@@H]1CCCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017280
Record name (6S)-6-[(1E,3Z,6Z,9Z)-pentadeca-1,3,6,9-tetraen-1-yl]oxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5(S)-HETE lactone

CAS RN

127708-42-3
Record name (6S)-6-[(1E,3Z,6Z,9Z)-pentadeca-1,3,6,9-tetraen-1-yl]oxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
3
Citations
CE Zhang, M Niu, RY Li, WW Feng, X Ma… - Frontiers in …, 2016 - frontiersin.org
Cholestasis is a serious manifestation of liver diseases with limited therapies. Rhubarb, a widely used herbal medicine, has been frequently used at a relatively large dose for treating …
Number of citations: 28 www.frontiersin.org
LW Chun, RK Ramachandran, SFF Othman… - Behavioural brain …, 2023 - Elsevier
Persicaria minor (P. minor) is a herbal plant with many uses in food, perfume, and the medical industry. P. minor extract contains flavonoids with antioxidant and anticholinesterase …
Number of citations: 4 www.sciencedirect.com
C Ma, J Wang, Y Zhu, Y Wu, T Li… - Participates in the …, 2021 - papers.ssrn.com
Aim: Chronic obstructive pulmonary disease (COPD) is one of the most widespread diseases, its pathogenesis is very complex and unclear. The purpose of this study was to find the …
Number of citations: 0 papers.ssrn.com

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